1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a bromophenoxy group, a cyano group, an oxazole ring, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the formation of the oxazole ring through a cyclization reaction. The bromophenoxy group can be introduced via a nucleophilic substitution reaction, and the cyano group can be added through a cyanation reaction. The final step involves the formation of the piperidine carboxamide through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrophobic interactions, while the cyano group may participate in hydrogen bonding. The oxazole ring and piperidine carboxamide can interact with various enzymes or receptors, influencing their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide can be compared to other compounds with similar functional groups, such as:
- 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxylate
- 1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17BrN4O3 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
1-[2-[(4-bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17BrN4O3/c18-12-1-3-13(4-2-12)24-10-15-21-14(9-19)17(25-15)22-7-5-11(6-8-22)16(20)23/h1-4,11H,5-8,10H2,(H2,20,23) |
InChI Key |
UYYPLEWDDYSHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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